![molecular formula C14H15Cl2N3O B6257427 2,2-Dichloro-N-(2,6-dimethylphenyl)-N-[(1h-pyrazol-1-yl)methyl]acetamide CAS No. 75972-27-9](/img/no-structure.png)

2,2-Dichloro-N-(2,6-dimethylphenyl)-N-[(1h-pyrazol-1-yl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

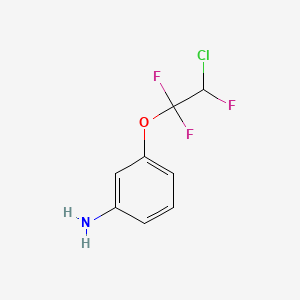

2,2-dichloro-N-(2,6-dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide, commonly referred to as DDPMA, is a synthetic compound that has been used in various scientific and industrial applications. DDPMA is a colorless, crystalline solid with a molecular weight of 334.3 g/mol. It is a member of the pyrazolone family of compounds, which are known for their broad range of biological activities.

Mecanismo De Acción

DDPMA acts as a reversible inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in numerous physiological processes. By inhibiting the enzyme, DDPMA prevents the breakdown of acetylcholine, leading to an increase in its levels in the body.

Biochemical and Physiological Effects

DDPMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and improved memory. It has also been shown to have anti-inflammatory effects, as well as to act as an antioxidant.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of DDPMA in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects on acetylcholinesterase can be easily measured. Additionally, it is relatively non-toxic and has a low cost. However, it is important to note that its effects on other enzymes and physiological processes are not well understood, and its use in laboratory experiments should be done with caution.

Direcciones Futuras

In the future, DDPMA could be used to develop new drugs and treatments for a variety of conditions. It could be used to develop new drugs to treat Alzheimer’s disease, as well as other neurological disorders. It could also be used to develop new treatments for inflammation and oxidative stress. Additionally, it could be used to develop new insecticides, as well as to improve the efficacy of existing insecticides. Finally, DDPMA could be used to develop new synthetic compounds for use in industrial applications.

Métodos De Síntesis

DDPMA can be synthesized through a variety of methods, the most common of which is through a reaction between 2,6-dimethylphenyl isocyanate and 2,2-dichloro-N-methylacetamide. This reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature of 50-60°C. The reaction yields a white crystalline product with a yield of up to 90%.

Aplicaciones Científicas De Investigación

DDPMA has been used in various scientific and industrial applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used in the synthesis of other pyrazolones, such as the anti-inflammatory drug phenylbutazone. DDPMA has also been used in the synthesis of a variety of other compounds, such as the insecticide avermectin.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dichloro-N-(2,6-dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide involves the reaction of 2,6-dimethylphenylhydrazine with 1H-pyrazole-1-carboxaldehyde to form 2,6-dimethyl-N-(1H-pyrazol-1-yl)benzohydrazide. This intermediate is then reacted with 2,2-dichloroacetyl chloride to form the final product.", "Starting Materials": [ "2,6-dimethylphenylhydrazine", "1H-pyrazole-1-carboxaldehyde", "2,2-dichloroacetyl chloride" ], "Reaction": [ "Step 1: Reaction of 2,6-dimethylphenylhydrazine with 1H-pyrazole-1-carboxaldehyde in ethanol to form 2,6-dimethyl-N-(1H-pyrazol-1-yl)benzohydrazide.", "Step 2: Reaction of 2,6-dimethyl-N-(1H-pyrazol-1-yl)benzohydrazide with 2,2-dichloroacetyl chloride in dichloromethane to form 2,2-dichloro-N-(2,6-dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide." ] } | |

Número CAS |

75972-27-9 |

Fórmula molecular |

C14H15Cl2N3O |

Peso molecular |

312.2 g/mol |

Nombre IUPAC |

2,2-dichloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide |

InChI |

InChI=1S/C14H15Cl2N3O/c1-10-5-3-6-11(2)12(10)19(14(20)13(15)16)9-18-8-4-7-17-18/h3-8,13H,9H2,1-2H3 |

Clave InChI |

PRYXJKDMFVZBOJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C(Cl)Cl |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B6257370.png)